Sodium oleyl sulfate
CAS No.: 1847-55-8
Cat. No.: VC21228987
Molecular Formula: C18H35NaO4S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1847-55-8 |
|---|---|
| Molecular Formula | C18H35NaO4S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | sodium;[(Z)-octadec-9-enyl] sulfate |
| Standard InChI | InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |
| Standard InChI Key | MWZFQMUXPSUDJQ-KVVVOXFISA-M |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+] |
| SMILES | CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structure
Sodium oleyl sulfate, also known as sodium (Z)-octadec-9-enyl sulfate, is an organic sulfate salt with significant surfactant properties. It features a long hydrocarbon chain with an unsaturated bond and a sulfate group.
Basic Information
The compound is identified by the CAS registry number 1847-55-8 and possesses a molecular formula of C18H37NaO4S . Its molecular weight is approximately 372.54 g/mol, though some sources report slight variations in the exact mass . The molecular structure contains an unsaturated C18 carbon chain (with a double bond at the 9-position) connected to a sulfate group that forms a sodium salt.
Synonyms and Alternative Nomenclature
Sodium oleyl sulfate is known by several other names in scientific and commercial contexts:
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Oleyl sodium sulfate
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Sodium (Z)-octadec-9-enyl sulfate
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Sodium (9Z)-9-octadecen-1-yl sulfate
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Sodium (Z)-octadec-9-en-1-yl sulfate
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(Z)-9-Octadecen-1-ol sulfuric acid sodium salt
| Symbol (GHS) | Signal Word | Hazard Statements |
|---|---|---|
| GHS05 | Danger | H318-H315 |
These classifications indicate corrosive properties and potential for skin irritation, requiring appropriate safety precautions during handling and use.
Synthesis Methods
Laboratory Synthesis
Sodium oleyl sulfate can be synthesized through a controlled reaction process involving unsaturated alcohols and sulfating agents. Recent research documents successful synthesis through the reaction of octyl alcohol with gaseous sulfur trioxide:
"Sodium oleyl sulphate (SOS) was successfully synthesised by reacting octyl alcohol (OA) with gaseous sulphur trioxide (SO3) as a sulphating reagent in a falling film reactor."
Structural Confirmation
The structure of synthesized sodium oleyl sulfate can be confirmed through spectroscopic methods:
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Fourier transform infrared (FTIR) spectroscopy
These analytical techniques provide verification of the molecular structure, confirming the presence of characteristic functional groups and structural elements essential to the compound's identity.
Physicochemical Properties
Surface Activity
Sodium oleyl sulfate exhibits remarkable surface-active properties that are central to its applications. Research indicates it possesses higher surface activity compared to related compounds due to its molecular architecture:
"Compared to sodium dodecyl sulphate (SDS) and sodium n-octadecyl sulphate (C18H37OSO3Na), which have a similar structure to SOS, the increase in hydrophobic chain size and tighter molecular packing enabled by the polar head conformation caused a decrease in CMC and an increase in surface activity."
The efficiency of surface activity for sodium oleyl sulfate is controlled by a "mixed diffusion kinetic adsorption mechanism," which influences how the molecule behaves at interfaces .
| Surfactant | CMC (molarity) | Category |
|---|---|---|
| Sodium octyl sulfate | 0.13 | Anionic surfactant |
| Sodium dodecyl sulfate | 0.0083 | Anionic surfactant |
| Sodium tetradecyl sulfate | 0.0021 | Anionic surfactant |
Aggregation Behavior
At concentrations above the CMC, sodium oleyl sulfate demonstrates characteristic aggregation behavior:
"SOS molecules can spontaneously form spheroidal aggregates with increasing concentration, and the size of the aggregates increased with the concentration."
This aggregation property has been studied using laser particle size analysis and transmission electron microscopy (TEM), which confirm the formation of spheroidal structures in solution .
Wetting Properties
Research has demonstrated that sodium oleyl sulfate shows "efficient wettability on the surface of the low-energy paraffin film at concentration above the CMC" . This property makes it valuable in applications requiring improved spreading or coating on hydrophobic surfaces.
Industrial and Scientific Applications
Cosmetic Applications
Sodium oleyl sulfate finds extensive use in personal care products due to its excellent emulsifying and cleansing properties. Its relatively mild nature compared to some other sulfates makes it suitable for various cosmetic formulations.
Pharmaceutical Formulations
In pharmaceutical applications, sodium oleyl sulfate serves as an effective emulsifier and solubilizing agent. Its surfactant properties can enhance the delivery of active pharmaceutical ingredients, particularly in topical preparations.
Enhanced Oil Recovery
As an anionic surfactant, sodium oleyl sulfate has potential applications in enhanced oil recovery operations:
"Its surfactant properties aid in reducing interfacial tension between oil and water, enhancing oil extraction processes."
This capability makes it valuable in industrial processes where oil-water interfaces need to be modified to improve recovery efficiency.
Surface Modification
The compound is utilized in surface modification applications to alter wettability and adhesion properties of various materials .
Comparative Analysis
Comparison with Similar Surfactants
When compared with other anionic surfactants, sodium oleyl sulfate demonstrates distinctive performance characteristics:
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It exhibits higher surface activity than sodium dodecyl sulfate due to its longer hydrocarbon chain and unsaturation.
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The presence of the double bond in the hydrocarbon chain affects molecular packing at interfaces, influencing surfactant performance.
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Its lower CMC compared to shorter-chain sulfates indicates greater efficiency as a surfactant at lower concentrations .
Structure-Property Relationships
The relationship between molecular structure and physicochemical properties in sodium oleyl sulfate offers insights into surfactant design:
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The unsaturated bond at the 9-position introduces a "kink" in the hydrocarbon chain, affecting molecular packing.
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The C18 chain length provides substantial hydrophobicity, balancing well with the hydrophilic sulfate head group.
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This balanced structure contributes to its effectiveness as an emulsifier and surface-active agent in various applications.
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